4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzylamino group, a chlorine atom, and an aldehyde group . Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution or nucleophilic addition . The presence of the aldehyde group could make it reactive towards nucleophiles and reducing agents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives
- Application Summary : This study investigated the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives . These compounds showed significant potential against a Gram-positive S. aureus strain .
- Methods of Application : The antimicrobial activity against bacteria and fungi was tested according to CLSI guidelines .
- Results : The addition of carbazole derivatives at the concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60%. The MIC value of compounds was 32 µg/mL for Staphylococcus strains .
-
Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole
- Application Summary : This study aimed at investigating the toxicity and activity of newly synthesised, functionalised carbazole derivative 2 (4-(4-(benzylamino)butoxy)-9H-carbazole) against various microorganisms .
- Methods of Application : Its antimicrobial potential against Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi was examined according to CLSI .
- Results : The tested compound was found to efficiently inhibit the growth of Gram-positive strains. The addition of carbazole derivative 2 at the concentration of 30 µg/mL caused inhibition of bacterial growth by over 95% .
- Peroxisome proliferator-activated receptor alpha (PPARα) agonism
- Application Summary : PPARα is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium. Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .
- Results : The study suggests that PPARα agonism could be a potential therapeutic strategy for retinal diseases .
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives
- Application Summary : This study investigated the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives . These compounds showed significant potential against a Gram-positive S. aureus strain .
- Methods of Application : The antimicrobial activity against bacteria and fungi was tested according to CLSI guidelines .
- Results : The addition of carbazole derivatives at the concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60%. The MIC value of compounds was 32 µg/mL for Staphylococcus strains .
-
Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole
- Application Summary : This study aimed at investigating the toxicity and activity of newly synthesised, functionalised carbazole derivative 2 (4-(4-(benzylamino)butoxy)-9H-carbazole) against various microorganisms .
- Methods of Application : Its antimicrobial potential against Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi was examined according to CLSI .
- Results : The tested compound was found to efficiently inhibit the growth of Gram-positive strains. The addition of carbazole derivative 2 at the concentration of 30 µg/mL caused inhibition of bacterial growth by over 95% .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINSSJVSRWWSNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483833 |
Source
|
Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |
CAS RN |
59311-82-9 |
Source
|
Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.